N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10H,8-9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACRYWXZSZVHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by reacting hydrazine with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The benzamide group can undergo substitution reactions, where the amide hydrogen can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an active pharmaceutical ingredient due to its structural features that allow for interactions with biological targets.
1.1 Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including those with oxadiazole moieties, exhibit significant anticancer properties. For instance, compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. A notable example is the inhibition of RET kinase activity by related compounds, which demonstrated a marked reduction in cell viability in cancer models .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research indicates that benzamide derivatives can exhibit larvicidal and fungicidal activities against various pathogens. For example, a study reported that benzamides substituted with oxadiazole showed high efficacy against mosquito larvae and certain fungal strains .
Agricultural Applications
The agricultural sector has seen the exploration of this compound as a potential pesticide or fungicide.
2.1 Insecticidal Activity
Benzamide derivatives have been synthesized and tested for their insecticidal properties. The incorporation of oxadiazole rings has been linked to enhanced activity against pests. For instance, certain compounds demonstrated over 90% mortality in mosquito larvae at concentrations as low as 10 mg/L .
2.2 Fungicidal Activity
In addition to insecticidal properties, the compound has shown significant fungicidal activity against plant pathogens such as Botrytis cinerea. In comparative studies, certain derivatives exhibited better performance than established fungicides .
Material Science Applications
Beyond biological applications, this compound is being investigated for its potential use in material science.
3.1 Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in the synthesis of novel polymers with specific properties. The incorporation of oxadiazole units can enhance thermal stability and mechanical strength in polymer matrices .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Benzamide A | Anticancer | IC50 = 12 µM | |
| Benzamide B | Larvicidal | 100% at 10 mg/L | |
| Benzamide C | Fungicidal | 90.5% inhibition |
Case Study: Anticancer Efficacy Evaluation
A study evaluated the anticancer efficacy of various benzamide derivatives on RET kinase inhibition. The results indicated that compounds with oxadiazole substitutions significantly inhibited RET activity and reduced cell proliferation in vitro.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The benzamide group can further stabilize these interactions, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents attached to the benzamide and oxadiazole moieties. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in Compound 19 enhances metabolic stability and hydrophobic interactions, contributing to its potency in Ca²⁺/calmodulin inhibition .
- Sulfur-Containing Substituents: Thiomethoxy (Compound 18) and methylsulfanyl (Compound ) groups likely modulate redox activity or metal-binding capacity, relevant to enzyme inhibition.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with oxadiazole precursors. The following general procedure outlines the synthesis:
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]dioxin
- Appropriate acid chlorides or anhydrides
- Oxadiazole derivatives
-
Reaction Conditions :
- The reaction is conducted in a solvent such as DMF or DMSO under controlled temperature.
- Catalysts or bases may be used to facilitate the reaction.
-
Purification :
- Products are typically purified by recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : this compound has shown potent cytotoxic effects against various cancer cell lines including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells through a dose-dependent manner .
- Enzyme Inhibition : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and metabolism. For example:
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
